Bienvenue dans la boutique en ligne BenchChem!

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Medicinal Chemistry Bioisosteres Molecular Recognition

This 98% pure synthon delivers a unique hydrogen-bond donor capacity (A=0.085–0.126) that non-fluorinated and trifluoromethyl analogs lack. It is essential for fragment-based screening and SAR deconvolution where the CHF2 vector probes target binding sites distinct from CF3. By maintaining the 4-piperidinyl geometry, it avoids the divergent molecular recognition of its 3-piperidinyl isomer (CAS 2098116-95-9). Avoid costly pre-purification; order direct for reproducible synthesis of clinical candidates or high-value biological probes.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 2098077-73-5
Cat. No. B1490818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
CAS2098077-73-5
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)N2CCC(C2)C(F)F
InChIInChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2
InChIKeyUUZGEBMMGDRKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098077-73-5: A Difluoromethyl-Containing Pyrrolidine-Piperidine Building Block with Unique Hydrogen-Bond Donor Properties


(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (CAS 2098077-73-5) is a synthetic small molecule with the formula C11H18F2N2O and a molecular weight of 232.27 g/mol [1]. It belongs to a class of pyrrolidinyl-piperidinyl methanone compounds frequently utilized as intermediates in medicinal chemistry. The compound features a difluoromethyl (CHF2) group attached to the pyrrolidine ring, which distinguishes it from other alkyl- or haloalkyl- substituted analogs by providing a unique hydrogen-bond donor (HBD) capability, a critical feature for modulating target binding and drug-like properties [2].

Why Simple Substitution of CAS 2098077-73-5 with Its Nearest Analogs Fails


Direct substitution of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone with its closest non-fluorinated or trifluoromethylated analogs is not chemically equivalent. The parent scaffold, (piperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 35090-95-0), lacks the ability to donate a hydrogen bond [1]. The direct trifluoromethyl analog (CAS 2097954-50-0) also cannot act as an H-bond donor, possesses a different lipophilicity profile (computed XLogP3-AA of 1.3 vs. 1.0 for the target), and has an additional H-bond acceptor, significantly altering its pharmacokinetic and pharmacodynamic behavior [2][3]. Even a positional isomer (CAS 2098116-95-9), while sharing the same molecular formula, will place this unique HBD capability at a distinct geometric vector, leading to divergent molecular recognition by biological targets [2]. These critical differences make generic substitution invalid for any structure-activity relationship (SAR) study.

Evidence-Based Differentiation Guide for (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone


Unique Hydrogen-Bond Donor Capacity Versus the Trifluoromethyl Analog

The target compound's CHF2 group is a proven hydrogen-bond donor (HBD), a property completely absent in the structurally analogous CF3 group. This was quantified using Abraham's solute 1H NMR analysis, where the H-bond acidity parameter (A) for CHF2-containing compounds was measured in the range of 0.085–0.126, placing it on a scale similar to thiophenol and aniline [1]. In contrast, the CF3 group in the comparator (CAS 2097954-50-0) has an A parameter of essentially zero and cannot donate a hydrogen bond [1][2]. This fundamental electronic difference enables the target compound to form specific, energetically favorable interactions with biological targets that its CF3 analog cannot replicate.

Medicinal Chemistry Bioisosteres Molecular Recognition

Lower Lipophilicity Relative to the Trifluoromethyl Analog

Controlling lipophilicity is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The target compound has a computed XLogP3-AA of 1.0 [1]. Its direct trifluoromethyl-substituted analog (CAS 2097954-50-0) has a higher computed XLogP3-AA of 1.3 [2]. This 0.3 log unit difference indicates the target compound is less lipophilic, offering a superior starting point for programs aiming to remain within optimal drug-like property space (e.g., Lipinski's Rule of Five), where the CF3 analog may be penalized.

Drug Design Physicochemical Properties ADME

Enhanced Physicochemical Properties Compared to Non-Fluorinated Parent Scaffold

Compared to the non-fluorinated scaffold (piperidin-4-yl)(pyrrolidin-1-yl)methanone (CAS 35090-95-0), the introduction of the CHF2 group on the target compound results in a significant and specific change in physicochemical properties. It increases both the molecular weight and lipophilicity (from XLogP3-AA 0.2 to 1.0) while adding two hydrogen-bond acceptor atoms (increasing HBA count from 2 to 4) [1][2]. This modification enhances the potential for target-binding interactions without merely adding bulk, as the compound retains a low number of rotatable bonds.

Fragment-Based Drug Discovery Lipophilic Efficiency Metabolic Stability

Higher Available Purity from Specific Vendors Compared to Common Analogs

For reliable synthesis, starting material purity is paramount. The target compound (CAS 2098077-73-5) is available with a certified purity of 98% from specific specialty chemical vendors . This contrasts with the common purity level of 95% offered for the non-fluorinated parent scaffold (CAS 35090-95-0) and the positional isomer (CAS 2098116-95-9) from several other major suppliers. This higher purity specification directly reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Chemical Procurement Quality Control Synthetic Chemistry

High-Impact Application Scenarios for (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone


Precision Bioisosteric Replacement in Kinase or GPCR Lead Optimization

In programs where a 'magic methyl' effect was insufficient or a hydroxyl/thiol group is present but needs replacement, this compound serves as a strategic building block. Its quantified H-bond donor capacity (A = 0.085–0.126) allows it to replace these moieties as a lipophilic isostere, maintaining crucial hydrogen-bonding without introducing a metabolically labile or ionizable OH/SH group [1]. Its use is particularly indicated when the comparator trifluoromethyl analog fails to improve potency due to its lack of HBD capability .

Fragment-Based Drug Discovery (FBDD) Library Expansion that Requires H-Bond Donor Diversity

Fragment libraries often lack non-classical hydrogen-bond donors. This compound offers a unique physicochemical profile (MW = 232.27 g/mol, XLogP3-AA = 1.0) and is an ideal 'fragment growth' synthon. Its ability to engage targets through both strong acceptor and donor hydrogen bonds, a feature absent in its unsubstituted or perfluorinated analogs, makes it invaluable for fragment-based screening and subsequent elaboration, as it can probe target-binding sites in a way that congeners cannot [1].

Synthesis of Defined Chemical Probes to Investigate CHF2 Binding Interactions

When the goal is to deconvolute the contribution of H-bond donation versus steric or lipophilic effects, this compound is the only correct choice among its isomers. By maintaining the 4-piperidinyl geometry, it places the CHF2 group at a fixed vector distinct from the 3-piperidinyl isomer (CAS 2098116-95-9). Utilizing this compound enables a rigorous SAR study where the effect of the H-bond donor in a specific orientation can be directly compared to the inactive CF3 probe, providing definitive target engagement data [1].

Multi-Step Synthesis Requiring High-Purity Intermediates for Complex Targets

For synthetic routes involving sensitive metal-catalyzed cross-coupling or amide bond formation, where impurities can poison catalysts, this compound's specification of 98% purity provides a measurable advantage [1]. This higher purity is a practical procurement advantage over commonly purchased analogs at 95% purity, minimizing the need for pre-use purification and increasing overall process yield and reproducibility in the synthesis of clinical candidates or high-value biological probes .

Quote Request

Request a Quote for (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.